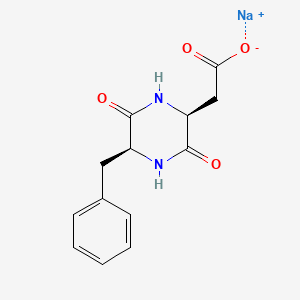
Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, an amino group, and a fluorine atom attached to a piperidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group can be introduced through reductive amination or by using amine precursors.
Benzyl Protection: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine sites using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution at the fluorine site.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-4-(3-(3-(trifluoromethyl)phenyl)ureido)piperidin-3-yl acetate
- Other Piperidine Derivatives : Compounds with similar piperidine ring structures but different substituents.
Uniqueness
BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is unique due to the presence of both an amino group and a fluorine atom on the piperidine ring, which can significantly influence its biological activity and chemical reactivity compared to other piperidine derivatives.
This detailed article provides a comprehensive overview of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1 |
InChI Key |
JREMPGXODKGFEJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


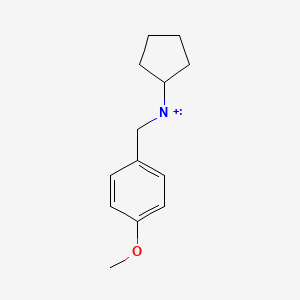

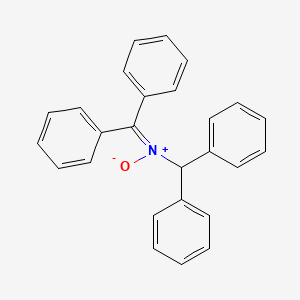
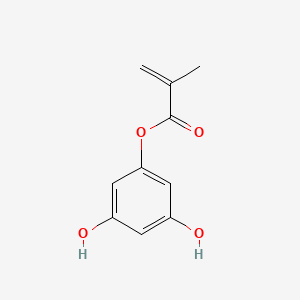


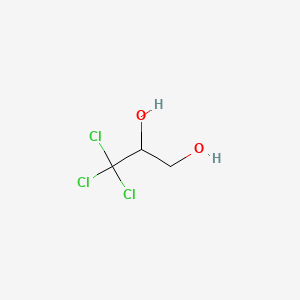


![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
